molecular formula C19H34NO5P B023677 Fingolimod phosphate CAS No. 402615-91-2

Fingolimod phosphate

Cat. No. B023677
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
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Description

Fingolimod phosphate, a synthetic compound based on the fungal secondary metabolite myriocin, is a potent immunosuppressant approved by the U.S. FDA in September 2010 for treating multiple sclerosis (MS). It functions by preventing the egress of lymphocytes from lymphoid tissues, showing superior efficacy compared to interferon beta-1a in clinical trials for relapsing-remitting MS. Fingolimod is unique as it is orally active, marking a significant advancement in MS treatment options (Strader, Pearce, & Oberlies, 2011).

Synthesis Analysis

The synthesis of fingolimod involves starting with 2-phenethyl alcohol and sodium bromide, undergoing a series of reactions such as substitution, acylation, and condensation. This process yields fingolimod with an overall yield of 26.9%, which is higher compared to previously reported methods, indicating a more efficient synthesis pathway suitable for industrial production due to its convenience, high yield, low cost, and mild reaction conditions (Liu Jian-fen, 2014).

Molecular Structure Analysis

Fingolimod's efficacy is attributed to its structural similarity to sphingosine, enabling it to modulate sphingosine 1-phosphate (S1P) receptors after phosphorylation by sphingosine kinase 2. This phosphorylated form, fingolimod-phosphate, binds to S1P receptors, particularly affecting the S1P1 subtype, which plays a crucial role in lymphocyte trafficking. The unique action of fingolimod-phosphate as both an agonist and antagonist of S1P receptors contributes to its immunosuppressive properties (Brinkmann et al., 2010).

Chemical Reactions and Properties

Fingolimod undergoes phosphorylation to become active in vivo, forming fingolimod-phosphate, which interacts with extracellular G protein-coupled receptors, specifically sphingosine 1-phosphates. This interaction prevents the release of lymphocytes from lymphoid tissue, highlighting fingolimod's mechanism of action as an immunosuppressant. Its oral activity sets it apart from current first-line MS therapies, with potential uses in organ transplants and cancer treatment as well (Strader et al., 2011).

Physical Properties Analysis

Fingolimod's physical properties, including its oral bioavailability and pharmacokinetic profile, contribute to its effectiveness as a treatment for MS. It is absorbed slowly but almost completely, with a half-life of 6–9 days. Steady-state pharmacokinetics are achieved after 1–2 months of daily dosing. These properties, along with its dose-proportional exposure and low to moderate intersubject pharmacokinetic variability, make fingolimod a predictable and effective oral therapy for MS (David, Kovarik, & Schmouder, 2012).

Chemical Properties Analysis

The metabolism of fingolimod involves phosphorylation, hydroxylation, oxidation, and conjugation with endogenous fatty acids, closely following metabolic pathways of related endogenous compounds. This unusual metabolism for a xenobiotic suggests that fingolimod's pharmacological activity and safety profile are influenced by its biotransformation following endogenous metabolic pathways. Its elimination is primarily through oxidative metabolism, with fingolimod phosphate being mainly eliminated by dephosphorylation (Zollinger et al., 2011).

Scientific Research Applications

  • Multiple Sclerosis Treatment : Fingolimod regulates lymphocyte circulation between the central nervous system and the periphery, contributing to its efficacy in multiple sclerosis (Volpi et al., 2019). It acts as an S1P receptor modulator, reducing neurodegenerative processes and promoting myelin preservation and repair in MS (Groves, Kihara, & Chun, 2013). As the first oral therapy for MS, it has led to research on its immunological effects and its role in the central nervous system (Martin & Sospedra, 2014).

  • Clinical Trial Success : Fingolimod has shown efficacy in advanced clinical trials for the treatment of MS, reducing autoaggressive lymphocyte infiltration into the central nervous system (Chun & Hartung, 2010). Oral fingolimod improved relapse rates and reduced the risk of disability progression in relapsing MS (Kappos et al., 2010).

  • Cardiovascular and Neuroinflammatory Effects : Fingolimod reduces autoreactive lymphocytes' egress from lymphoid tissues and is differentially expressed in various tissues, including the cardiovascular system (Camm, Hla, Bakshi, & Brinkmann, 2014). It also reduces inflammation and diminishes astrocyte activation in MS models (Lee et al., 2017).

  • Stroke and Ischemia : Fingolimod combined with tPA improves neurological outcomes and reduces the risk of hemorrhagic transformation in a mouse model of thromboembolic stroke (Campos et al., 2013). It provides long-term protection in rodent models of cerebral ischemia (Wei et al., 2011).

  • Potential in Organ Transplants and Cancer : Fingolimod phosphate has potential applications in the treatment of organ transplants and cancer (Strader, Pearce, & Oberlies, 2011).

  • Biomarker Identification : It affects lymphocyte subpopulations and regulates gene expression in the lymphocyte transcriptome, potentially identifying biomarkers to predict clinical response to the drug (Moreno-Torres et al., 2018).

  • Comparative Efficacy : Oral fingolimod showed superior efficacy in reducing relapse rates and improving MRI outcomes in MS patients compared to intramuscular interferon beta-1a (Cohen et al., 2010).

  • Cardioprotective Effects : Treatment with fingolimod during acute myocardial infarction reduced infarct size, improved systolic LV function, and mitigated post-MI LV remodeling (Santos-Gallego et al., 2016).

  • Other Applications : Fingolimod is FDA-approved for treating relapsing forms of MS, reducing the annualized relapse rate in patients (Jain & Bhatti, 2012). It may also be a useful therapeutic option for patients with relapsing forms of MS due to its distinct mechanism of action and oral administration (Brown, Kantesaria, & McDevitt, 2007).

Safety And Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and, in 2009, a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

Future Directions

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It has been shown to be an effective treatment in phase 2 and phase 3 studies . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

properties

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod phosphate

CAS RN

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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